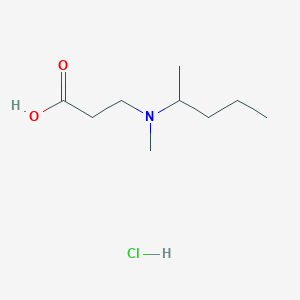

3-(Methyl(pentan-2-yl)amino)propanoic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

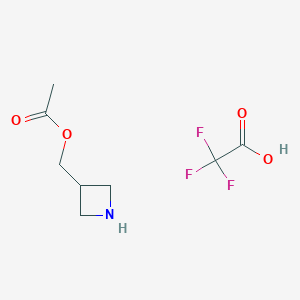

Synthesis Analysis

The synthesis of 3-(Methyl(pentan-2-yl)amino)propanoic acid hydrochloride involves several steps, starting from basic raw materials. A relevant synthesis process involves converting methylamine to N-methylpentylamine through successive reactions, followed by reaction with methyl acrylate and hydrolysis, yielding the target compound with an overall yield of 63.93%. The structure of the product is confirmed with mass spectrometry (MS) and proton nuclear magnetic resonance (^1H NMR) (Han Jing, 2011).

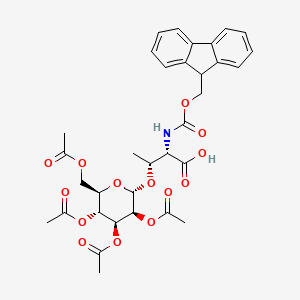

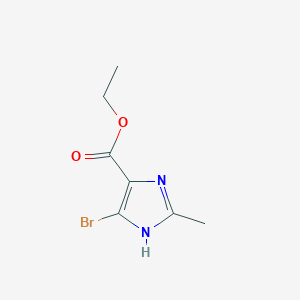

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(Methyl(pentan-2-yl)amino)propanoic acid hydrochloride can be elucidated using various spectroscopic techniques, including NMR, infrared (IR) spectroscopy, and crystallography. These techniques provide detailed information about the molecular framework, functional groups, and stereochemistry. For instance, Schiff bases derived from 3,4-diaminopyridine have been structurally analyzed, showcasing the utility of X-ray crystallography in determining the arrangement of atoms within a molecule (E. Opozda, W. Łasocha, & B. Włodarczyk-Gajda, 2006).

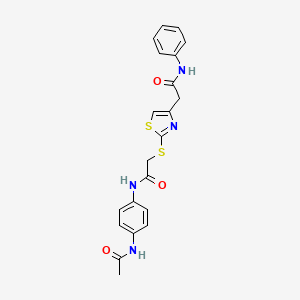

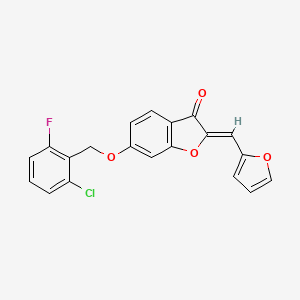

Chemical Reactions and Properties

The chemical behavior of 3-(Methyl(pentan-2-yl)amino)propanoic acid hydrochloride includes its reactions with other chemical entities, such as in the synthesis of cyclopropene and cyclopropane esters. These reactions often involve steps like protection, oxidation, and deprotection to achieve the desired chemical structure (S. Hartmann et al., 1994).

科学的研究の応用

Spectroscopic Studies

A study identified novel hydrochloride salts of cathinones, including a compound similar in structure to 3-(Methyl(pentan-2-yl)amino)propanoic acid hydrochloride. This research employed GC-MS, IR, NMR, and electronic absorption spectroscopy, indicating the potential of these methods in analyzing similar compounds (Nycz, Paździorek, Małecki, & Szala, 2016).

Synthesis and Resolution

The synthesis and resolution of amino acids, including derivatives similar to 3-(Methyl(pentan-2-yl)amino)propanoic acid hydrochloride, were explored. These processes are critical for producing constituent amino acids in toxins and other biologically active compounds (Shimohigashi, Lee, & Izumiya, 1976).

Intermediate for Medicinal Compounds

The synthesis of a compound structurally similar to 3-(Methyl(pentan-2-yl)amino)propanoic acid hydrochloride has been reported. This compound serves as an intermediate in the production of medicinal compounds like Sodium Ibandronate, showcasing its significance in pharmaceutical manufacturing (Han Jing, 2011).

Biofuel Production

Research on pentanol isomers, which are structurally related to 3-(Methyl(pentan-2-yl)amino)propanoic acid hydrochloride, highlights their application as biofuels. Metabolic engineering techniques have been developed to enhance the production of these isomers from microbial fermentations, indicating a potential application in sustainable energy production (Cann & Liao, 2009).

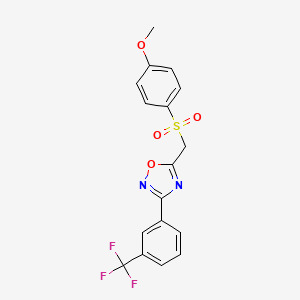

Inhibitor of Mycolic Acid Biosynthesis

Compounds structurally similar to 3-(Methyl(pentan-2-yl)amino)propanoic acid hydrochloride have been synthesized and evaluated as potential inhibitors of mycolic acid biosynthesis in mycobacteria. This research has implications for developing new treatments for bacterial infections (Hartmann, Minnikin, Römming, Baird, Ratledge, & Wheeler, 1994).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+P351+P338, which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes: Rinse cautiously with water for several minutes .

特性

IUPAC Name |

3-[methyl(pentan-2-yl)amino]propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.ClH/c1-4-5-8(2)10(3)7-6-9(11)12;/h8H,4-7H2,1-3H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFCVQPOMQSACT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)N(C)CCC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methyl(pentan-2-yl)amino)propanoic acid hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2497700.png)

![7-hydroxy-N-(4-iodophenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B2497704.png)

![3-(4-(isopentyloxy)benzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2497711.png)

![2-[7-[(4-Tert-butylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2497713.png)

![N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2497718.png)